[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
Description
Properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-8-13(2)19(14(3)9-12)21-17(22)11-24-18(23)10-15-4-6-16(20)7-5-15/h4-9H,10-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGHVJAVGMGILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a compound that has garnered interest due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profiles is essential for assessing its applicability in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound is characterized by a carbamoyl group attached to a methyl ester of 2-(4-chlorophenyl)acetic acid. The presence of the 2,4,6-trimethylphenyl moiety enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that derivatives of chlorophenylacetate can inhibit bacterial growth by disrupting cell membrane integrity. The specific activity of this compound against various bacterial strains should be evaluated through minimum inhibitory concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Cytotoxicity
The cytotoxic effects of the compound can be assessed using various cell lines. Preliminary results suggest that compounds with similar structures may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | TBD |
| MCF-7 | TBD |
| NIH 3T3 | TBD |
The biological activity of this compound may involve multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid bilayers, potentially disrupting cellular membranes.
- Signal Transduction Interference : It may interfere with signaling pathways critical for cell proliferation and survival.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study A : Investigated the antimicrobial efficacy of chlorophenyl derivatives against multidrug-resistant bacteria. Results indicated significant inhibition at low concentrations.
- Study B : Focused on the cytotoxic effects on breast cancer cell lines, demonstrating a dose-dependent response with promising selectivity indices.
Safety and Toxicology
Assessing the safety profile is paramount. Toxicological studies should include:
- Acute Toxicity Tests : Evaluating lethal doses in animal models.
- Chronic Exposure Studies : Understanding long-term effects on various organ systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of [(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate and key analogs, focusing on molecular features, physicochemical properties, and biological activity.
Structural and Functional Differences
- Trimethylphenyl vs.
- Carbamoyl Linkage vs. Sulfide (): Unlike the sulfide-containing analog in (C₁₉H₂₅ClN₂O₄S), the carbamoyl group in the target compound enhances hydrogen-bonding capacity, which may improve target binding .
- Chlorophenylacetate vs. Chlorosulfonyl (): The chlorophenylacetate moiety is less reactive than the chlorosulfonyl group in methyl 2-(4-(chlorosulfonyl)phenyl)acetate (), making the target compound more suitable for pharmaceutical applications .
Physicochemical Properties
- Solubility: The trimethylphenyl group likely reduces water solubility compared to β-cyclodextrin-complexed analogs (), necessitating formulation strategies like lipid-based carriers .
- Stability: The carbamoyl linkage may confer resistance to hydrolysis compared to simpler esters (e.g., methyl 4-chlorophenylacetate), as seen in analogs with bulky substituents .
Preparation Methods
Friedel-Crafts Alkylation and Oxidation
4-Chlorotoluene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 4-chloroacetophenone. Subsequent oxidation with KMnO₄ or CrO₃ in acidic conditions produces 2-(4-chlorophenyl)acetic acid.
Reaction Scheme:
Hydrolysis of 2-(4-Chlorophenyl)acetonitrile
4-Chlorobenzyl chloride reacts with sodium cyanide (NaCN) in a nucleophilic substitution to form 2-(4-chlorophenyl)acetonitrile. Acidic hydrolysis (H₂SO₄, H₂O) converts the nitrile to the carboxylic acid.
Synthesis of [(2,4,6-Trimethylphenyl)carbamoyl]methanol
Carbamoyl Chloride Intermediate
2,4,6-Trimethylaniline reacts with phosgene (COCl₂) or triphosgene in anhydrous dichloromethane to generate 2,4,6-trimethylphenyl isocyanate. Subsequent reaction with methyl glycolate in the presence of a base (e.g., triethylamine) yields [(2,4,6-trimethylphenyl)carbamoyl]methanol.
Reaction Scheme:
Esterification Strategies
Acid Chloride-Mediated Coupling
2-(4-Chlorophenyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride reacts with [(2,4,6-trimethylphenyl)carbamoyl]methanol in anhydrous dichloromethane, catalyzed by DMAP, to form the ester.
Reaction Conditions:
Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-(4-chlorophenyl)acetic acid with [(2,4,6-trimethylphenyl)carbamoyl]methanol. This method avoids acid chloride formation but requires stoichiometric reagents.
Optimization and Challenges
Steric Hindrance Mitigation
The 2,4,6-trimethylphenyl group imposes significant steric hindrance, necessitating:
Purification Techniques
-
Recrystallization : Benzene/petroleum ether mixtures effectively purify the final product.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–40% EtOAc) resolves intermediates.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Alternative Synthetic Routes
Q & A
Q. What are the recommended synthetic pathways for [(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the carbamoyl intermediate via coupling of 2,4,6-trimethylaniline with a chloroacetyl chloride derivative under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine to scavenge HCl).
- Step 2 : Esterification of the intermediate with 2-(4-chlorophenyl)acetic acid using DCC/DMAP coupling agents or direct acid chloride activation . Key variables include temperature (0–25°C for stability), solvent polarity (to control reaction rates), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents to minimize by-products). Yields drop significantly if moisture is present due to premature hydrolysis.
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- NMR Spectroscopy : - and -NMR are essential for verifying the carbamoyl (δ ~165–170 ppm for carbonyl) and ester (δ ~50–60 ppm for methylene) groups. Aromatic protons from the trimethylphenyl and chlorophenyl groups appear as distinct multiplets (δ 6.8–7.4 ppm) .
- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient) coupled to high-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 386.1) and detects impurities (<2% threshold) .
- Elemental Analysis : Validates stoichiometry (C: ~65.5%, H: ~5.7%, N: ~3.6%) to rule out incomplete functionalization .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition occurs above 150°C (TGA data), with ester hydrolysis accelerating at elevated temperatures. Store at –20°C in amber vials to prevent photodegradation .
- Solvent Compatibility : Stable in DMSO and DMF for >6 months but degrades in protic solvents (e.g., methanol/water mixtures) within weeks due to ester hydrolysis. Add molecular sieves to anhydrous stock solutions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
Discrepancies in enzyme inhibition (e.g., COX-2 vs. carbonic anhydrase) arise from:
- Substituent Effects : The 2,4,6-trimethylphenyl group enhances steric hindrance, reducing binding to shallow active sites compared to 4-chlorophenyl derivatives .
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states of key residues. Standardize assays using TRIS buffer (pH 7.4) and include negative controls with scrambled scaffolds .
- Meta-analysis : Cross-reference QSAR models (e.g., CoMFA) with crystallographic data (e.g., PDB 1CX2) to identify critical binding interactions .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- ADMET Prediction : Use Schrödinger’s QikProp to assess logP (~3.2), suggesting moderate blood-brain barrier penetration. Adjust solubility (<10 µg/mL) via prodrug strategies (e.g., phosphate esters) .
- Metabolic Hotspots : CYP3A4-mediated oxidation at the methyl groups (identified via molecular docking) can be mitigated by deuteration or fluorine substitution at vulnerable positions .
- Free Energy Perturbation (FEP) : Simulate ligand-receptor binding affinities (e.g., ΔG calculations for kinase targets) to prioritize derivatives with <10 nM IC .
Q. What experimental designs address conflicting results in hydrolysis kinetics?
- pH-Dependent Studies : Monitor ester hydrolysis (UV-Vis at 240 nm) across pH 1–10. Hydrolysis peaks at pH 8–9 (base-catalyzed), with a half-life of ~12 hours in PBS (pH 7.4) .
- Isotope Labeling : Use -labeled water in LC-MS experiments to track oxygen incorporation into hydrolyzed products, confirming nucleophilic acyl substitution vs. radical mechanisms .
- Kinetic Isotope Effects (KIE) : Compare ratios (e.g., 2.5–3.0) to distinguish between rate-limiting steps (e.g., tetrahedral intermediate formation) .
Methodological Tables
Table 1 : Comparison of Synthetic Yields Under Variable Conditions
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 0 | 78 | 98 |
| EDCI/HOBt | THF | 25 | 65 | 95 |
| CDI | Acetonitrile | 40 | 52 | 90 |
| Source: Adapted from |
Table 2 : Biological Activity of Structural Analogs
| Compound | IC (COX-2, nM) | IC (Carbonic Anhydrase, nM) |
|---|---|---|
| Parent Compound | 85 ± 3.2 | 220 ± 15 |
| 4-Fluorophenyl Analog | 120 ± 4.1 | 185 ± 12 |
| 2,6-Dimethylphenyl Derivative | 45 ± 2.8 | 310 ± 20 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
